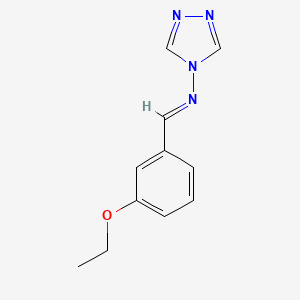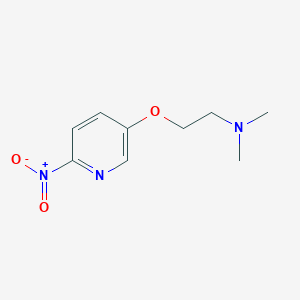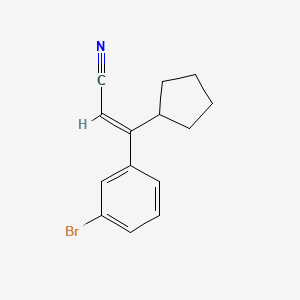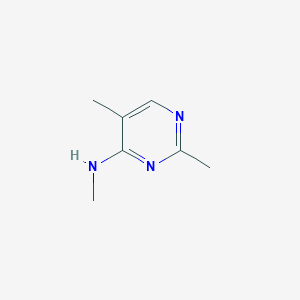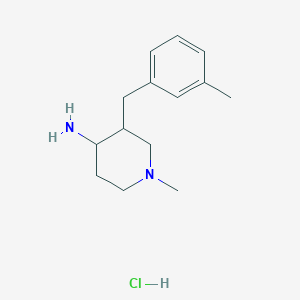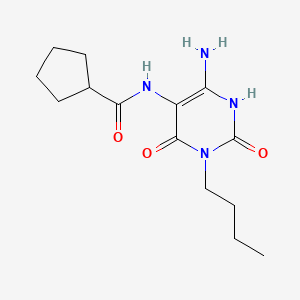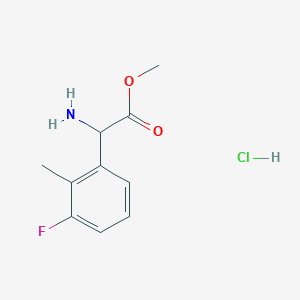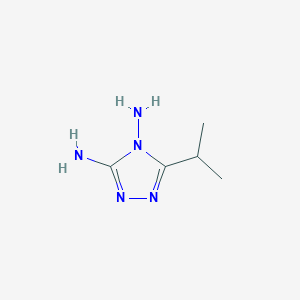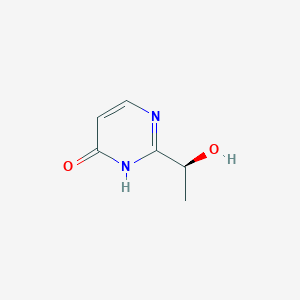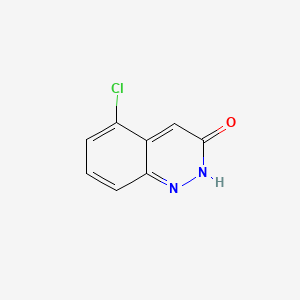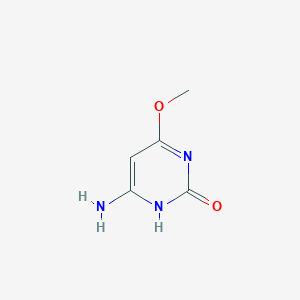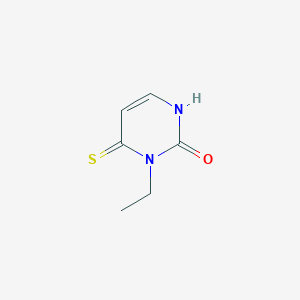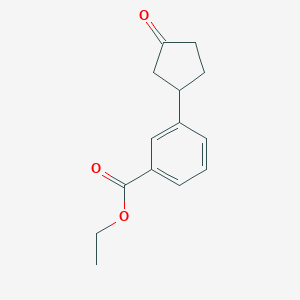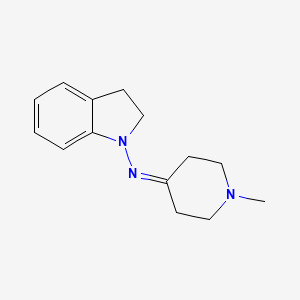
N-(1-Methylpiperidin-4-ylidene)indolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methylpiperidin-4-ylidene)indolin-1-amine: is a heterocyclic compound that features both an indole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methylpiperidin-4-ylidene)indolin-1-amine typically involves the reaction of indoline derivatives with piperidine derivatives under specific conditions. One common method involves the condensation of 1-methylpiperidine-4-carbaldehyde with indoline-1-amine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(1-Methylpiperidin-4-ylidene)indolin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
N-(1-Methylpiperidin-4-ylidene)indolin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methylpiperidin-4-ylidene)indolin-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can bind to and inhibit specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
- N-(1-Methylpiperidin-4-ylidene)hydroxylamine
- 4-Amino-1-methylpiperidine
- Indole derivatives
Comparison: N-(1-Methylpiperidin-4-ylidene)indolin-1-amine is unique due to its dual-ring structure, which combines the properties of both indole and piperidine rings. This structural feature allows it to interact with a broader range of biological targets compared to similar compounds that contain only one of these rings.
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-(2,3-dihydroindol-1-yl)-1-methylpiperidin-4-imine |
InChI |
InChI=1S/C14H19N3/c1-16-9-7-13(8-10-16)15-17-11-6-12-4-2-3-5-14(12)17/h2-5H,6-11H2,1H3 |
InChI Key |
XWOOZRYCGVHOHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NN2CCC3=CC=CC=C32)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
